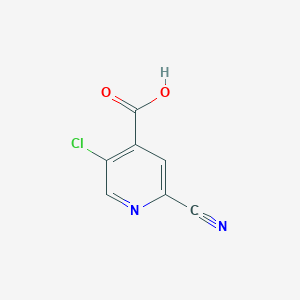

5-Chloro-2-cyanoisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClN2O2 |

|---|---|

Molecular Weight |

182.56 g/mol |

IUPAC Name |

5-chloro-2-cyanopyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3H,(H,11,12) |

InChI Key |

JUCWQDMBADNXOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1C(=O)O)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 5 Chloro 2 Cyanoisonicotinic Acid

Overview of Established Pyridine (B92270) Carboxylic Acid Synthesis Protocols

Pyridine carboxylic acids are a vital class of compounds, serving as key intermediates in pharmaceuticals and agrochemicals. nsf.govnih.gov Their synthesis has been a subject of extensive research, leading to several well-established protocols. Common methods often start from readily available picolines (methylpyridines) or other substituted pyridines, which are then functionalized.

One of the most fundamental methods is the oxidation of alkylpyridines. For instance, isonicotinic acid can be prepared from γ-picoline or more complex precursors like 4-styryl pyridine, which are oxidized using strong oxidizing agents such as nitric acid or sulfuric acid. google.comchempanda.com Another prevalent strategy involves the hydrolysis of cyanopyridines. google.comgoogle.com This method is particularly relevant for the synthesis of 5-Chloro-2-cyanoisonicotinic acid, as the cyano group at the 2-position can serve as a precursor to the carboxylic acid function at the 4-position, although in this specific molecule, the cyano group is retained. The carboxylic acid at the 4-position is typically introduced via hydrolysis of a nitrile at that same position.

Multicomponent reactions have also emerged as powerful tools, allowing the construction of highly substituted pyridine rings from acyclic precursors in a single step. acs.orgacs.orgchim.it For example, the Guareschi-Thorpe condensation can be adapted to produce substituted 2-amino isonicotinic acids in a one-pot protocol. acs.orgacs.org While not directly yielding the target compound, these methods highlight the flexibility available in constructing the core pyridine structure.

Precursor Synthesis Strategies for this compound

The assembly of this compound logically proceeds through the stepwise functionalization of a pyridine intermediate. The order of introduction of the chloro, cyano, and carboxylic acid groups is critical and dictated by the directing effects of the substituents and the stability of the intermediates. A plausible strategy involves starting with a pre-functionalized pyridine, such as 4-cyanopyridine (B195900) or a picoline derivative, and sequentially adding the remaining groups. google.com

Introducing a chlorine atom at the 5-position and a cyano group at the 2-position requires careful regioselective control. Direct electrophilic halogenation of pyridine is challenging due to the ring's electron-deficient nature and often requires harsh conditions, which can lead to mixtures of products. nsf.govnih.govchemrxiv.org

A more controlled approach involves using a pre-functionalized pyridine to direct the substitution. For example, starting with a 2-substituted pyridine, halogenation can be directed to the 5-position. Alternatively, a strategy involving a ring-opening and closing sequence via Zincke imine intermediates has been developed to achieve highly regioselective 3-halogenation (which corresponds to the 5-position relative to a 2-substituent) under mild conditions. nsf.govnih.govchemrxiv.org

Cyanation can be achieved through various methods. Nucleophilic substitution of a halogen at the 2-position with a cyanide salt is a common route. Another approach is the decarboxylative cyanation of a pyridine carboxylic acid, which can be mediated by copper or palladium catalysts. researchgate.net For instance, a synthetic plan could involve the synthesis of 2-chloro-4-cyanopyridine, followed by the introduction of the 5-chloro substituent, or vice-versa.

A patent for the synthesis of the related 2-chloroisonicotinic acid describes starting with 4-cyanopyridine, converting it to 4-cyanopyridine-N-oxide, followed by chlorination to yield 2-chloro-4-cyanopyridine, which could then be further functionalized. google.com

Table 1: Representative Halogenation and Cyanation Reactions on Pyridine Rings

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| Pyridine | Cl2 (gas phase) | High Temperature | 2-Chloropyridine & 2,6-Dichloropyridine | Mixture | youtube.com |

| 2-Phenylpyridine | 1. Zincke Ring Opening 2. N-Chlorosuccinimide (NCS) 3. NH4OAc, EtOH | 1. rt 2. 0°C to rt 3. 60°C | 2-Phenyl-3-chloropyridine | 81% | chemrxiv.org |

| 2-Aminobenzoic acid derivatives | Iodination, Sandmeyer reaction | Multi-step | 2-Chloro-5-iodobenzoic acid | 64-70% (overall) | google.com |

The carboxylic acid group at the 4-position of the isonicotinic acid framework is most commonly generated through the hydrolysis of a corresponding nitrile (cyano group). This transformation can be catalyzed by either acid or base. libretexts.orgyoutube.com

Acid Hydrolysis: The nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgyoutube.com

Alkaline Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide. This initially forms the carboxylate salt, which must then be neutralized with a strong acid in a separate workup step to liberate the free carboxylic acid. google.comlibretexts.org

A patent describing the synthesis of 2-pyridine carboxylic acid from 2-cyanopyridine (B140075) provides a specific example of alkaline hydrolysis. The process involves heating 2-cyanopyridine with 30% sodium hydroxide, followed by acidification with hydrochloric acid to a pH of 2.5, evaporation, and extraction to yield the product. google.com This general principle is directly applicable to the synthesis of isonicotinic acid derivatives from 4-cyanopyridine precursors.

Table 2: Conditions for Hydrolysis of Cyanopyridines

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| 2-Cyanopyridine | 1. NaOH (30%) 2. HCl (30%) | 1. Reflux, 4 hours 2. Acidify to pH 2.5 | 2-Pyridine carboxylic acid | 89.6% | google.com |

| 3-Cyanopyridine | NaOH, Water | Continuous flow reactor, >135°C | Nicotinic acid | - | google.com |

| Ethanenitrile | Dilute HCl | Heat under reflux | Ethanoic acid | - | libretexts.org |

| Ethanenitrile | NaOH(aq) | Heat under reflux, then acidify | Ethanoic acid | - | libretexts.org |

Achieving the specific 2,5-disubstitution pattern on a 4-functionalized pyridine (or vice-versa) is the central challenge. The electronic properties of the substituents already on the ring dictate the position of subsequent functionalization. For instance, in pyridine-N-oxides, substitution is often directed to the 2- and 4-positions. acs.org A strategy for making 2-chloroisonicotinic acid involves the oxidation of γ-picoline to its N-oxide, followed by chlorination. google.com

Minisci-type radical reactions offer another avenue for regioselective functionalization, although they are typically used for alkylation. chemrxiv.org More classical approaches rely on the activation or deactivation of specific ring positions by existing groups. For example, starting with citrazinic acid (2,6-dihydroxyisonicotinic acid), a sequence of chlorination followed by a directed dechlorination has been patented to produce 2-chloroisonicotinic acid. google.com This highlights a strategy where a precursor with multiple functional groups is used, and unwanted groups are selectively removed to arrive at the desired substitution pattern.

Advancements in Sustainable Synthesis of Halogenated Cyano Pyridines

The development of sustainable synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact and improve resource efficiency. For the synthesis of halogenated cyanopyridines, key considerations include atom economy, the use of catalytic systems, and solvent optimization.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. In the context of synthesizing this compound, multi-component reactions (MCRs) represent a powerful strategy to enhance atom economy. MCRs allow for the formation of complex molecules from three or more starting materials in a single step, often with high efficiency and convergence.

| Metric | Description | Relevance to Synthesis |

| Atom Economy (%) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | A higher percentage indicates a more efficient reaction with less waste. |

| Reaction Mass Efficiency (%) | (Mass of isolated product / Total mass of reactants) x 100 | Provides a more practical measure of efficiency, accounting for product isolation. |

| E-Factor | Total waste (kg) / Mass of product (kg) | A lower E-factor signifies a greener process. |

Application of Catalytic Systems and Solvent Optimization

Catalysis plays a pivotal role in sustainable synthesis by enabling reactions to proceed under milder conditions with high selectivity and efficiency, often with reduced waste generation. In the synthesis of halogenated cyanopyridines, the use of transition metal catalysts, particularly palladium and nickel, has been instrumental.

Catalytic Cyanation: The introduction of a cyano group onto a pyridine ring can be achieved through catalytic cyanation of a corresponding halopyridine. Traditional methods often use stoichiometric amounts of toxic cyanide reagents. Modern catalytic systems, however, can utilize less toxic cyanide sources, such as potassium ferrocyanide, in the presence of a palladium or nickel catalyst. google.com These catalytic cycles often involve oxidative addition, reductive elimination, and transmetalation steps. The choice of ligand for the metal catalyst is crucial for achieving high yields and selectivity.

| Catalytic System | Reaction Type | Advantages |

| Palladium-based catalysts | Cyanation, Cross-coupling | High efficiency, good functional group tolerance. |

| Nickel-based catalysts | Cyanation | More cost-effective alternative to palladium. organic-chemistry.orgresearchgate.net |

| N-Hydroxyphthalimide (NHPI) | Aerobic Oxidation | Enables the use of air as a green oxidant for converting methylpyridines to carboxylic acids. acs.orgresearchgate.net |

The ongoing development of novel catalytic systems and the optimization of reaction conditions, including the use of greener solvents, are crucial for advancing the sustainable synthesis of this compound and other valuable halogenated pyridine derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Cyanoisonicotinic Acid

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 5-chloro-2-cyanoisonicotinic acid is significantly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the nitrogen heteroatom, the chloro group, the cyano group, and the carboxylic acid. Conversely, this electron-deficient nature makes the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro substituent at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the ability of the electron-withdrawing cyano group at the 2-position and the nitrogen atom of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The carboxylic acid at the 4-position also contributes to this activation through its electron-withdrawing inductive effect.

A variety of nucleophiles can displace the chloride ion. For instance, reactions with amines, such as primary and secondary amines, are expected to proceed, yielding the corresponding 5-amino-2-cyanoisonicotinic acid derivatives. youtube.com However, these reactions with amines can sometimes be challenging to control, potentially leading to multiple substitutions if the reaction conditions are not carefully managed. youtube.com Other nucleophiles like alkoxides and thiolates are also anticipated to react in a similar fashion.

| Nucleophile | Product | Expected Reactivity |

| Ammonia | 5-Amino-2-cyanoisonicotinic acid | Moderate to high |

| Primary Amines (e.g., Methylamine) | 5-(Methylamino)-2-cyanoisonicotinic acid | High |

| Secondary Amines (e.g., Dimethylamine) | 5-(Dimethylamino)-2-cyanoisonicotinic acid | High |

| Methoxide | 5-Methoxy-2-cyanoisonicotinic acid | Moderate |

| Thiophenolate | 5-(Phenylthio)-2-cyanoisonicotinic acid | Moderate |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring of this compound is generally unfavorable. The pyridine nitrogen and the electron-withdrawing substituents (chloro, cyano, and carboxylic acid) strongly deactivate the ring towards attack by electrophiles. For an electrophilic substitution to occur, harsh reaction conditions would likely be necessary.

If an electrophilic substitution were to take place, the directing effects of the existing substituents would determine the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the cyano and carboxylic acid groups are meta-directors. In this substituted pyridine, the positions are already occupied or strongly deactivated, making further substitution challenging to predict and achieve selectively.

Transformations Involving the Cyano Group

The cyano group at the 2-position is a versatile functional handle that can undergo a variety of chemical transformations.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. One of the most common reactions is hydrolysis, which can be carried out under acidic or basic conditions to convert the nitrile to a carboxylic acid. libretexts.org In the case of this compound, hydrolysis would yield 5-chloropyridine-2,4-dicarboxylic acid.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can also add to the nitrile functionality. This reaction, after hydrolysis of the intermediate imine, would lead to the formation of a ketone. For example, reaction with methylmagnesium bromide would be expected to produce 5-chloro-2-acetylisonicotinic acid.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can theoretically participate in cycloaddition reactions. For instance, in [2+3] cycloadditions, the cyano group can react with 1,3-dipoles such as azides to form tetrazole rings. While this type of reaction is known for other nitriles, specific examples involving this compound are not readily found in the literature. The feasibility of such a reaction would depend on the specific reaction conditions and the nature of the 1,3-dipole. rsc.org General cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. youtube.com

Reduction Pathways of the Cyano Group

The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting product would be 5-chloro-4-(aminomethyl)isonicotinic acid. It is important to consider that the carboxylic acid group may also be reduced under these conditions, potentially leading to the formation of the corresponding amino alcohol. Selective reduction of the nitrile in the presence of a carboxylic acid can be challenging and may require protection of the carboxylic acid group.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in this compound, offering a versatile handle for various chemical transformations. Its reactivity is central to the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. Similarly, amidation reactions with primary or secondary amines can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive intermediate. nih.gov These reactions are fundamental in modifying the molecule's properties for various applications. For instance, the reaction with amines is a common strategy in the synthesis of bioactive compounds. nih.govlibretexts.org The formation of amides from acid chlorides and amines is a widely used laboratory method. libretexts.org

| Reaction | Reagents | Product | Notes |

| Esterification | Alcohol, Acid Catalyst | Ester | Standard esterification conditions apply. |

| Amidation | Primary/Secondary Amine, Coupling Agent | Amide | The reaction often requires a base to neutralize the HCl formed. libretexts.org |

Decarboxylation Mechanisms and Conditions

Decarboxylation, the removal of the carboxyl group, from this compound can be a challenging transformation. Aromatic carboxylic acids are generally resistant to decarboxylation unless harsh conditions are employed or if the reaction is facilitated by specific catalysts. Copper-catalyzed decarboxylation reactions have been shown to be effective for various aromatic carboxylic acids. organic-chemistry.org The reaction often proceeds via the formation of an organocopper intermediate, followed by protodemetalation. Visible-light photoredox catalysis has also emerged as a mild method for the decarboxylation of carboxylic acids. organic-chemistry.org

Formation of Acid Halides and Anhydrides

The carboxylic acid moiety of this compound can be readily converted into more reactive acyl halides. wikipedia.orglibretexts.org Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the hydroxyl group with a chlorine atom, yielding the corresponding acid chloride. libretexts.orgpressbooks.pubyoutube.comyoutube.com This transformation is often a crucial first step for subsequent nucleophilic acyl substitution reactions. pressbooks.pub

Acid anhydrides can also be synthesized from this compound. libretexts.org A common method involves the reaction of the corresponding acid chloride with a carboxylate salt. libretexts.orglibretexts.org Alternatively, dehydration of the carboxylic acid, often with a strong dehydrating agent, can yield the symmetric anhydride. These anhydrides serve as useful acylating agents in various organic syntheses. libretexts.orgyoutube.com

| Reaction | Reagents | Product |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 5-Chloro-2-cyanoisonicotinoyl chloride |

| Acid Anhydride Formation | Acid chloride and carboxylate salt or Dehydrating agent | 5-Chloro-2-cyanoisonicotinic anhydride |

Cross-Coupling Reactions of the Chloro Substituent

The chloro substituent on the pyridine ring of this compound is a key site for carbon-carbon bond formation through various cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds.

The Suzuki-Miyaura reaction involves the coupling of the chloro-substituted pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with less reactive chloro-substituents. libretexts.org

The Sonogashira reaction enables the coupling of this compound with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It provides a direct route to aryl-alkyne derivatives.

The Heck reaction involves the palladium-catalyzed coupling of the chloro-substituted pyridine with an alkene. organic-chemistry.orgwikipedia.orgfu-berlin.de This reaction forms a new carbon-carbon bond at the site of the chloro substituent, leading to the formation of a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a base and a palladium catalyst. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Mild conditions, broad functional group tolerance. wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms aryl-alkyne bonds. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes. organic-chemistry.orgwikipedia.org |

Copper-Mediated Coupling Reactions

In addition to palladium-catalyzed reactions, copper-mediated cross-coupling reactions can also be employed to functionalize the chloro substituent. While perhaps less common than their palladium counterparts for aryl chlorides, copper-catalyzed reactions can offer alternative reactivity and selectivity. These reactions can be particularly useful for certain coupling partners and can sometimes be performed under milder or different conditions than palladium-catalyzed systems.

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The pyridine ring is inherently electron-deficient, a characteristic that renders it susceptible to nucleophilic attack. mdpi.comwikipedia.org The presence of electron-withdrawing groups, such as a halogen or a cyano group, further enhances this electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the chloro, cyano, and carboxylic acid groups each exert a distinct electronic influence on the pyridine ring, creating a nuanced reactivity profile.

The chloro and cyano groups are both electron-withdrawing through inductive and resonance effects, activating the pyridine ring towards nucleophilic attack. The position of these substituents is critical in determining the regioselectivity of such reactions. In many pyridine systems, the C2 and C4 positions are the most electrophilic and thus the most likely sites for nucleophilic substitution. wikipedia.org For this compound, the chloro group at the C5 position and the cyano group at the C2 position create a specific electronic landscape.

Detailed research findings on the specific reactivity of this compound are limited in publicly available literature. However, by drawing parallels with similarly substituted pyridine and indolizine (B1195054) systems, we can infer likely reaction pathways and selectivity. For instance, studies on 2-chloro-3-cyanopyridines have shown that the chloro substituent is readily displaced by various nucleophiles. beilstein-journals.org The ortho-positioning of the nitrogen atom and the electron-withdrawing nature of the cyano group are known to activate the halogen for nucleophilic substitution. beilstein-journals.org

In a related system, 2-aryl-5-chloro-6-cyano-7-methylindolizines, the chloro group at the 5-position readily undergoes nucleophilic substitution with oxygen, nitrogen, and sulfur nucleophiles in good to excellent yields. beilstein-journals.org This suggests that the chlorine atom in this compound is a primary site for nucleophilic attack.

The carboxylic acid group at the C4 position (isonicotinic acid scaffold) adds another layer of complexity. Under basic conditions, this group will exist as a carboxylate, which is an electron-donating group and could potentially modulate the electrophilicity of the ring. Conversely, under acidic conditions, the carboxylic acid can be protonated, which may influence the reactivity of the other functional groups. Furthermore, the carboxylic acid itself is a reactive handle, susceptible to reactions such as esterification or decarboxylation under appropriate conditions. organic-chemistry.org

The cyano group at the C2 position is also a site of potential reactivity. Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids, or they can be reduced to primary amines. chemistrysteps.comlibretexts.org The specific conditions required for these transformations would need to be carefully chosen to avoid unintended reactions at the other functional sites.

Given the multiple reactive sites, the chemo- and regioselectivity of reactions involving this compound will be highly dependent on the nature of the reagent and the reaction conditions. A strong nucleophile under neutral or slightly basic conditions would likely favor substitution of the chloride at the C5 position. Reactions targeting the carboxylic acid, such as esterification, would typically be carried out under acidic catalysis. Modification of the cyano group would require specific reagents known for nitrile chemistry, and the conditions would need to be compatible with the other functional groups.

To illustrate the potential for selective reactions, consider the following hypothetical reaction scheme based on known pyridine chemistry:

| Reagent/Condition | Probable Major Product | Reaction Type |

| Methanol, H+ (catalyst) | Methyl 5-chloro-2-cyanoisonicotinate | Esterification |

| Ammonia, heat | 5-Amino-2-cyanoisonicotinic acid | Nucleophilic Aromatic Substitution |

| H2, Pd/C | 5-Chloroisonicotinic acid-2-carboxamide | Selective reduction of cyano group |

| Heat, copper catalyst | 5-Chloro-2-cyanopyridine | Decarboxylation |

Table 1: Hypothetical Chemo- and Regioselective Reactions of this compound

This table is illustrative and based on general principles of organic chemistry. The actual outcomes would need to be confirmed through experimental investigation. The interplay of the activating and directing effects of the chloro, cyano, and carboxylic acid groups makes this compound a fascinating subject for further mechanistic and synthetic studies.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Cyanoisonicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure and energy.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This is achieved by minimizing the total electronic energy of the system. For 5-Chloro-2-cyanoisonicotinic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict bond lengths, bond angles, and dihedral angles. nih.gov The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies. researchgate.net

The optimized geometry is crucial as it forms the basis for all further computational analyses, including the prediction of spectroscopic parameters and electronic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.38 Å | |

| C4-C5 | 1.39 Å | |

| C5-Cl | 1.74 Å | |

| C2-CN | 1.45 Å | |

| C-N (cyano) | 1.15 Å | |

| C4-COOH | 1.50 Å | |

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C2-C3-C4 | 119.5° |

| C3-C4-C5 | 118.0° | |

| Cl-C5-C6 | 120.0° | |

| Dihedral Angle | C6-N1-C2-C3 | 0.0° (planarity) |

| H-O-C=O | 180.0° (trans) |

Ab Initio Methods for Electronic Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to predict a range of electronic properties. science.gov For this compound, these methods could be employed to calculate fundamental properties such as ionization potential, electron affinity, and the total electronic energy. While computationally more demanding than DFT, ab initio methods can provide a higher level of theoretical accuracy for certain properties. nih.gov These calculations are essential for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals that extend over the entire molecule.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Molecular Orbital Energies and Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 2.15 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.50 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Global Electrophilicity Index | ω | χ2 / (2η) | 4.31 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform and can be analyzed through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). researchgate.netresearchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show negative potential around the nitrogen atom of the cyano group, the oxygen atoms of the carboxylic acid group, and the nitrogen atom in the pyridine (B92270) ring, indicating these as potential sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and the carbon atoms adjacent to the electron-withdrawing groups would be expected to have a positive potential.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. substack.com By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculated spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.netmemphis.edu

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. science.gov Theoretical predictions of 1H and 13C NMR spectra can aid in the structural elucidation of complex molecules by providing a basis for assigning experimental peaks. The correlation between calculated and experimental spectroscopic data serves as a powerful validation of the computed molecular structure and electronic properties.

Table 3: Predicted and Correlated Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

| O-H stretch | Carboxylic Acid | 3450 | 3435 |

| C=O stretch | Carboxylic Acid | 1720 | 1715 |

| C≡N stretch | Cyano | 2235 | 2230 |

| C-Cl stretch | Chloro | 750 | 745 |

| Aromatic C-H stretch | Pyridine Ring | 3100-3000 | 3080-3010 |

| Aromatic C=C/C=N stretch | Pyridine Ring | 1600-1450 | 1580-1460 |

Future Perspectives and Emerging Research Directions

Exploration of Novel and Efficient Synthetic Routes

The future synthesis of 5-Chloro-2-cyanoisonicotinic acid and its analogues will likely pivot towards greener and more efficient methodologies. nih.gov Traditional synthetic pathways for pyridine (B92270) derivatives can be lengthy and often rely on harsh conditions. beilstein-journals.org Emerging research is anticipated to focus on the development of one-pot, multicomponent reactions that assemble the core structure from simple precursors with high atom economy. researchgate.net Such strategies not only streamline the production process but also align with the principles of sustainable chemistry by reducing waste and energy consumption. rasayanjournal.co.in

Another promising avenue is the exploration of novel starting materials and catalytic systems that can bypass classical condensation reactions, such as the Hantzsch synthesis. researchgate.netbeilstein-journals.org For instance, developing routes from readily available, functionalized precursors could significantly shorten the synthetic sequence. tandfonline.com The application of microwave-assisted synthesis is also expected to grow, as it has been shown to dramatically reduce reaction times and improve yields for various pyridine derivatives. nih.gov

| Parameter | Conventional Approach (Hypothetical) | Future "Green" Approach |

|---|---|---|

| Starting Materials | Complex, multi-step precursors | Readily available, simple building blocks |

| Reaction Type | Stepwise, linear synthesis | One-pot, multicomponent reaction researchgate.net |

| Energy Input | Prolonged conventional heating | Microwave or ultrasonic irradiation ijarsct.co.in |

| Yield | Moderate | High to Excellent nih.gov |

| Environmental Impact | Use of hazardous solvents and reagents | Solvent-free or green solvents, reduced waste rasayanjournal.co.in |

Development of Advanced Catalytic Systems for Derivatization

The chloro and cyano substituents on the this compound ring are ideal handles for post-synthesis modification, particularly through transition-metal-catalyzed cross-coupling reactions. wikipedia.org Future research will undoubtedly focus on creating more sophisticated and efficient catalytic systems to exploit these functional groups. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The development of novel ligands that enhance catalyst activity, stability, and selectivity will be crucial for derivatizing this electron-deficient pyridine core. acs.org

Furthermore, there is a growing interest in moving beyond palladium to more abundant and less toxic metals. Catalytic systems based on nickel, copper, or iron that can mediate selective cross-coupling at the C5 position (attached to chlorine) would represent a significant advance. beilstein-journals.org The challenge lies in achieving high regioselectivity, especially given the multiple reactive sites on the molecule. nsf.gov

| Catalytic System | Target Transformation | Potential Advantage |

|---|---|---|

| Palladium/Novel Phosphine Ligands | Suzuki, Heck, Sonogashira couplings at C5 nih.gov | High functional group tolerance, well-established reactivity. |

| Palladium/Buchwald-Hartwig Ligands | C-N cross-coupling at C5 nih.gov | Direct installation of amine functionalities. |

| Nickel-based Catalysts | Cross-coupling with organozinc or Grignard reagents | Cost-effective alternative to palladium. beilstein-journals.org |

| Copper-catalyzed Reactions | Cyanation, amination, or etherification | Versatile for various nucleophilic substitutions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry offers a paradigm shift for the synthesis and derivatization of complex molecules like this compound. springerprofessional.de Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. researchgate.netmdpi.com This technology is particularly advantageous for handling hazardous reagents or intermediates and for performing reactions at extreme conditions that are difficult to manage in traditional batch reactors. springerprofessional.de Future work will likely involve developing telescoped, multi-step flow sequences to produce derivatives without isolating intermediates, significantly boosting efficiency. uc.pt

Coupling flow reactors with automated synthesis platforms can further accelerate the discovery process. acs.org These systems enable high-throughput experimentation for rapid library synthesis, allowing for the systematic exploration of the chemical space around the this compound scaffold for drug discovery programs. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Challenging, requires process redevelopment | Linear scalability by extending run time researchgate.net |

| Safety | Higher risk with exotherms and hazardous reagents | Enhanced safety due to small reaction volumes mdpi.com |

| Process Control | Limited control over mixing and heat transfer | Precise control of temperature, pressure, and time uc.pt |

| Multi-step Synthesis | Requires isolation/purification at each step | Potential for integrated, telescoped reactions uc.pt |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. The application of advanced in-situ spectroscopic techniques is a key emerging trend. acs.org Technologies like in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactions, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.comrsc.orgacs.org When integrated into flow reactors, these tools can offer unprecedented insight into reaction dynamics. researchgate.net

Complementing experimental work, computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role. researchgate.net DFT calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the electronic properties of catalysts and substrates. bohrium.comaps.org This synergy between advanced spectroscopy and computation will enable the rational design of new catalysts and reaction conditions tailored for the specific functionalization of the this compound core. dntb.gov.ua

| Technique | Information Gained | Impact on Research |

|---|---|---|

| In-situ IR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. rsc.orgacs.org | Optimization of reaction kinetics and endpoint detection. |

| In-situ NMR Spectroscopy | Structural information on transient species and catalyst states. rsc.org | Elucidation of complex reaction pathways. |

| Mass Spectrometry | Identification of reaction intermediates and byproducts. acs.org | Validation of proposed mechanisms. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition states, and electronic structures. aps.orgdntb.gov.ua | Rational catalyst design and prediction of selectivity. |

Role in the Development of New Chemical Methodologies and Synthetic Strategies

Beyond its direct applications, this compound can serve as a valuable molecular probe for the development of new synthetic methodologies. The electron-deficient nature of the pyridine ring and the presence of multiple, distinct functional groups make it an excellent substrate for testing the scope and limitations of novel chemical transformations. nih.gov

Future research could utilize this compound to validate new methods for C-H functionalization, a field focused on directly converting strong carbon-hydrogen bonds into new functionalities. researchgate.net Developing catalysts that can selectively target the C-3 or C-6 positions of this substituted pyridine would be a significant achievement in synthetic chemistry. innovations-report.com Similarly, its unique electronic properties could be leveraged to explore novel cycloaddition or ring-transformation reactions, expanding the toolkit available to synthetic chemists for creating complex heterocyclic structures. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.